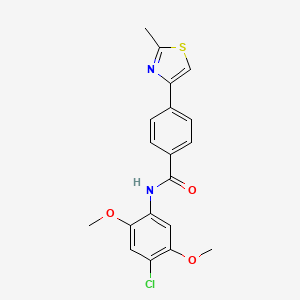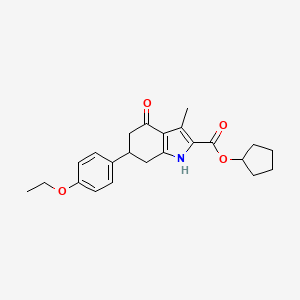![molecular formula C29H25ClN2O4 B11493949 5-(4-chlorophenyl)-3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11493949.png)
5-(4-chlorophenyl)-3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-CHLOROPHENYL)-3-HYDROXY-4-(4-METHOXYBENZOYL)-1-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes a chlorophenyl group, a hydroxy group, a methoxybenzoyl group, and an indole moiety
Preparation Methods
The synthesis of 5-(4-CHLOROPHENYL)-3-HYDROXY-4-(4-METHOXYBENZOYL)-1-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE involves multiple steps. The synthetic route typically starts with the preparation of the indole derivative, followed by the introduction of the chlorophenyl and methoxybenzoyl groups. The final step involves the formation of the pyrrol-2-one ring. Reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the reactions.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The methoxybenzoyl group can be reduced to a hydroxyl group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-(4-CHLOROPHENYL)-3-HYDROXY-4-(4-METHOXYBENZOYL)-1-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Compared to other similar compounds, 5-(4-CHLOROPHENYL)-3-HYDROXY-4-(4-METHOXYBENZOYL)-1-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE is unique due to its specific combination of functional groups and structural features. Similar compounds include:
- 5-(4-CHLOROPHENYL)-3-HYDROXY-4-(4-METHOXYBENZOYL)-1-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE
- 5-(4-CHLOROPHENYL)-3-HYDROXY-4-(4-METHOXYBENZOYL)-1-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE
These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, leading to differences in their chemical and biological properties.
Properties
Molecular Formula |
C29H25ClN2O4 |
|---|---|
Molecular Weight |
501.0 g/mol |
IUPAC Name |
(4Z)-5-(4-chlorophenyl)-4-[hydroxy-(4-methoxyphenyl)methylidene]-1-[2-(2-methyl-1H-indol-3-yl)ethyl]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C29H25ClN2O4/c1-17-22(23-5-3-4-6-24(23)31-17)15-16-32-26(18-7-11-20(30)12-8-18)25(28(34)29(32)35)27(33)19-9-13-21(36-2)14-10-19/h3-14,26,31,33H,15-16H2,1-2H3/b27-25- |
InChI Key |
SYSQOZVQTLGXAM-RFBIWTDZSA-N |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N1)CCN3C(/C(=C(\C4=CC=C(C=C4)OC)/O)/C(=O)C3=O)C5=CC=C(C=C5)Cl |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CCN3C(C(=C(C4=CC=C(C=C4)OC)O)C(=O)C3=O)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-fluorophenyl)-4-(3-nitrophenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B11493880.png)
![5-ethyl-4-hydroxy-4,5-dimethyl-3-{2-[2-methyl-7-(trifluoromethyl)-1H-indol-3-yl]ethyl}-1,3-oxazolidin-2-one](/img/structure/B11493891.png)
![4-chloro-N-[1-(4-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide](/img/structure/B11493899.png)
![N-(3-chlorophenyl)-4-cyano-3-methylpyrido[1,2-a]benzimidazole-2-carboxamide](/img/structure/B11493906.png)
![N-{4-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B11493914.png)

![4-bromo-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11493927.png)
![3-[(phenylsulfonyl)methyl]-N-[2-(piperazin-1-yl)ethyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11493933.png)

![4-{[4-(trifluoromethoxy)phenyl]carbamoyl}phenyl 1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B11493936.png)
![N-[4-benzoyl-5-methyl-2-oxo-1-(2-phenylethyl)-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]acetamide](/img/structure/B11493938.png)
![1-(3,4-dimethylphenyl)-2-(4-methoxyphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazole](/img/structure/B11493942.png)
![N-{1,1,1,3,3,3-hexafluoro-2-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]propan-2-yl}-3-phenylpropanamide](/img/structure/B11493946.png)
